![molecular formula C4H8OS B2601773 2-Sulfanylcyclobutan-1-ol CAS No. 1823627-46-8](/img/structure/B2601773.png)
2-Sulfanylcyclobutan-1-ol
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Overview
Description
“2-Sulfanylcyclobutan-1-ol” is a chemical compound with the molecular formula C4H8OS . It has a molecular weight of 104.17 . The compound is also known as 2-mercaptocyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for “2-Sulfanylcyclobutan-1-ol” is 1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 . This indicates that the molecule consists of a cyclobutane ring with a sulfur (S) and a hydroxyl (OH) group attached .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Sulfanylcyclobutan-1-ol” are not available, alcohols in general can undergo a variety of reactions. For instance, primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions . Secondary alcohols are oxidized to ketones .
Scientific Research Applications
Organic Synthesis and Catalysis
Intermolecular Photocycloaddition Reactions : Research by Jeremias, Mohr, and Bach (2021) demonstrates the utility of 2-Sulfanylcyclobutan-1-ol derivatives in intermolecular [2 + 2] photocycloaddition reactions, achieving the synthesis of 2-aryl-1-sulfonyl-substituted cyclobutanes with high yields. This catalyst-free process underlines the compound's relevance in constructing complex cyclobutane frameworks with potential applications in drug discovery and material science (Jeremias et al., 2021).
Metal-Free Cycloaddition Reactions : Liu et al. (2017) explored a metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals. This process provides access to functionalized cyclobuta[a]naphthalen-4-ols, showcasing the versatility of sulfanyl-substituted cyclobutanols in synthesizing complex organic molecules with high diastereoselectivity and yields (Liu et al., 2017).
Environmental and Analytical Applications
- Detection of Sulfonamide and Tetracycline Antimicrobials : Lindsey, Meyer, and Thurman (2001) developed a method utilizing solid-phase extraction and liquid chromatography/mass spectrometry (LC/MS) for the trace analysis of sulfonamides and tetracyclines in groundwater and surface water. This research underscores the importance of derivatives like 2-Sulfanylcyclobutan-1-ol in environmental monitoring and pollution control (Lindsey et al., 2001).
Chemical Biology and Molecular Imaging
- Probing Hydrogen Sulfide and Reactive Sulfur Species : Lin, Chen, Xian, and Chang (2015) highlighted the development of reaction-based fluorescent probes for detecting H2S and reactive sulfur species (RSS) in biological systems. The unique chemical properties of sulfur-containing compounds like 2-Sulfanylcyclobutan-1-ol facilitate the creation of tools for visualizing and understanding the roles of these gases in physiology and disease (Lin et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-sulfanylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOHFRSPQOTKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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